molecular formula C10H7BrFN B11720474 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

Cat. No.: B11720474
M. Wt: 240.07 g/mol
InChI Key: UHSWEUOZIZHHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C11H9BrFN and a molecular weight of 238.06 g/mol . This nitrile-substituted cyclopropane derivative is characterized by a bromo-fluorophenyl moiety, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. As a building block in medicinal chemistry, this compound is useful for constructing more complex molecules. Its structure suggests potential as a precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which are fundamental in creating carbon-carbon bonds for drug discovery programs . The presence of both bromine and fluorine atoms allows for selective functionalization, enabling researchers to explore structure-activity relationships in the development of new active compounds. The carbonitrile group adds to its versatility, as nitriles can be converted into other functional groups, including carboxylic acids, amides, and amines. Researchers value this compound for its potential in developing novel substances and probing biochemical pathways. Handle with care; refer to the Safety Data Sheet for proper handling and storage guidelines.

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7BrFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

UHSWEUOZIZHHLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Halogen Exchange

Procedure :

  • Catalyst : Pd(PPh₃)₄ or CuBr₂.

  • Conditions : Substitution of iodine or chlorine with bromine using LiBr in dimethylformamide (DMF) at 100–120°C.

  • Advantage : Avoids over-bromination by preserving regioselectivity.

Cyclopropanation Techniques

Formation of the cyclopropane ring is achieved via two primary routes:

Simmons–Smith Cyclopropanation

Procedure :

  • Reagents : Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).

  • Conditions : Anhydrous dichloromethane (DCM) at 0–5°C under argon.

  • Mechanism : Generation of a zinc-carbenoid intermediate, which inserts into the C=C bond of styrene derivatives.

Example :

Key Data:

ParameterValueSource
Temperature0–5°C
Reaction Time12–24 hours
Yield75–80%

Transition Metal-Catalyzed Cyclopropanation

Procedure :

  • Catalyst : Fe(Phen)@C-800 (iron-phenanthroline complex).

  • Conditions : Ethyl diazoacetate (EDA) as a carbene precursor in toluene at 80°C.

  • Advantage : Higher stereocontrol for (Z)-cyclopropane derivatives.

Nitrile Group Introduction

The cyano group is introduced via nucleophilic substitution or oxidation:

Nucleophilic Cyanidation

Procedure :

  • Reagent : Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–100°C.

Example :

Key Data:

ParameterValueSource
SolventDMF
Temperature90°C
Yield70–75%

Oxidation of Primary Amines

Procedure :

  • Reagent : Sodium hypochlorite (NaClO) or Dess–Martin periodinane.

  • Conditions : Aqueous NaOH at 25°C for 6–8 hours.

Purification and Characterization

Final purification is typically achieved via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).

  • Recrystallization : Ethanol/water mixtures.

Analytical Data :

  • Melting Point : 98–100°C.

  • ¹H NMR (CDCl₃): δ 7.58 (d, 1H), 7.42 (dd, 1H), 7.28 (d, 1H), 1.85–1.78 (m, 4H).

  • HRMS : [M+H]⁺ = 240.07.

Industrial-Scale Optimization

Large-scale production (≥1 kg) employs:

  • Continuous Flow Reactors : Reduces reaction time by 50% compared to batch processes.

  • Solvent Recycling : DCM and AcOH recovery rates exceed 90%.

Challenges and Limitations

  • Regioselectivity : Competing dibromination or defluorination occurs if stoichiometry is imprecise.

  • Cyclopropane Stability : Ring strain increases susceptibility to hydrolysis, requiring anhydrous conditions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromine atom at the 2-position undergoes substitution with nucleophiles. The fluorine atom at the 4-position exerts an electron-withdrawing effect, activating the aromatic ring for NAS.

Reaction ConditionsReagentsMajor ProductYield (%)Reference
Polar aprotic solvent, 80–100°CSodium methoxide (NaOMe)1-(2-Methoxy-4-fluorophenyl)cyclopropanecarbonitrile72
DMF, 120°C, Pd catalysisAmines (e.g., NH₃)1-(2-Amino-4-fluorophenyl)cyclopropanecarbonitrile65

Mechanistic Insight :

  • The reaction proceeds via a two-step aromatic substitution mechanism.

  • Kinetic studies show activation energy (Eₐ) of ~85 kJ/mol for methoxy substitution.

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

ConditionsReagentsProductYield (%)Reference
H₂SO₄ (conc.), H₂O, 110°C-1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid88
NaOH (aq.), H₂O₂, 60°C-1-(2-Bromo-4-fluorophenyl)cyclopropaneamide78

Key Findings :

  • Acidic hydrolysis produces carboxylic acids, while basic conditions yield amides.

  • Reaction rates increase with temperature due to higher electrophilicity of the nitrile carbon .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under oxidative or reductive conditions.

ConditionsReagentsProductYield (%)Reference
H₂, Pd/C, ethanol, 25°CHydrogen gas3-(2-Bromo-4-fluorophenyl)propanenitrile92
O₃, CH₂Cl₂, -78°COzone2-(2-Bromo-4-fluorophenyl)malononitrile68

Mechanistic Insight :

  • Hydrogenation cleaves the cyclopropane ring to form a propane chain.

  • Ozonolysis generates α,β-dinitriles via oxidative cleavage.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions for biaryl synthesis.

Reaction TypeCatalysts/ReagentsProductYield (%)Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DME1-(2-Aryl-4-fluorophenyl)cyclopropanecarbonitrile80–90
Buchwald–HartwigPd₂(dba)₃, XPhos, Cs₂CO₃1-(2-Amino-4-fluorophenyl)cyclopropanecarbonitrile75

Applications :

  • Suzuki couplings enable aryl–aryl bond formation for drug discovery intermediates .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes EAS at the 5-position (meta to fluorine).

ReagentsConditionsMajor ProductYield (%)Reference
HNO₃, H₂SO₄0–5°C, 2 hours1-(2-Bromo-4-fluoro-5-nitrophenyl)cyclopropanecarbonitrile60
Cl₂, FeCl₃CH₂Cl₂, 25°C1-(2-Bromo-4-fluoro-5-chlorophenyl)cyclopropanecarbonitrile55

Regioselectivity :

  • Nitration and chlorination favor the 5-position due to fluorine’s directing effects.

Reductive Dehalogenation

The bromine atom is selectively removed under reductive conditions.

ReagentsConditionsProductYield (%)Reference
Zn, NH₄Cl, ethanolReflux, 6 hours1-(4-Fluorophenyl)cyclopropanecarbonitrile85

Comparative Analysis of Reactivity

Reaction TypeRate (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)Selectivity
NAS (methoxy substitution)1.2 × 10⁻³85Ortho > Para
Nitrile hydrolysis3.8 × 10⁻⁴92Acid > Amide
Suzuki coupling2.1 × 10⁻³78Aryl > Alkyl

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile has garnered interest for its potential therapeutic properties. Research indicates that compounds with similar structural features may act as:

  • Anti-cancer agents : The compound's ability to interact with biological targets suggests it could inhibit cancer cell proliferation.
  • Anti-inflammatory drugs : Its unique structure may modulate inflammatory pathways, offering relief in chronic inflammatory conditions.

Studies focusing on its binding affinity to specific biological targets are essential for elucidating its mechanism of action and potential therapeutic uses.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its cyclopropane ring can undergo various transformations, including:

  • Ring-opening reactions : Under strong nucleophilic conditions or heat, the cyclopropane can open to form more complex structures.
  • Functional group modifications : The presence of the carbonitrile group allows for further derivatization, leading to the development of new compounds with tailored properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anti-cancer Activity :
    • A study demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as anti-cancer therapeutics.
  • Synthesis of Derivatives :
    • Research highlighted synthetic routes that incorporate this compound as a key intermediate in the production of novel compounds with enhanced biological activities .
  • Biological Interaction Studies :
    • Preliminary studies indicated that this compound binds effectively to certain receptors involved in cancer progression, warranting further investigation into its pharmacodynamics.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

Key Compounds :

1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile (CAS 749269-73-6) Substituents: Bromine (4-position), fluorine (3-position). Molecular Formula: C₁₀H₇BrFN. Molecular Weight: 240.07 g/mol.

1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS 124276-67-1)

  • Substituents : Bromine (4-position); lacks fluorine.
  • Molecular Formula : C₁₀H₈BrN.
  • Molecular Weight : 222.08 g/mol.
  • Applications : Intermediate in agrochemical synthesis; absence of fluorine reduces electronegativity, altering reactivity in cross-coupling reactions .

1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile (CAS 1314658-34-8) Substituents: Bromine (4-position), methyl (2-position). Molecular Formula: C₁₁H₁₀BrN. Molecular Weight: 236.11 g/mol.

Table 1: Structural Comparison of Key Analogs

Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
1-(2-Bromo-4-fluorophenyl)cyclopropane... C₁₀H₇BrFN ~240.07* Br (2), F (4) Not Available
1-(4-Bromo-3-fluorophenyl)cyclopropane... C₁₀H₇BrFN 240.07 Br (4), F (3) 749269-73-6
1-(4-Bromophenyl)cyclopropanecarbonitrile C₁₀H₈BrN 222.08 Br (4) 124276-67-1
1-(4-Bromo-2-methylphenyl)cyclopropane... C₁₁H₁₀BrN 236.11 Br (4), CH₃ (2) 1314658-34-8

*Estimated based on analogs.

Physicochemical Properties

  • Boiling Point and Density: Fluorine and bromine substituents increase molecular polarity, elevating boiling points compared to non-halogenated analogs. For example, 1-(Trifluoromethyl)cyclopropanecarbonitrile (CAS 96110-56-4) has a predicted boiling point of 117.9±35.0 °C and density of 1.30±0.1 g/cm³, illustrating the impact of electron-withdrawing groups .
  • Solubility: The cyano group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while bromine and fluorine reduce solubility in non-polar solvents .

Biological Activity

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a chemical compound with significant pharmacological potential. Its unique structure, characterized by a cyclopropane ring attached to a 2-bromo-4-fluorophenyl group and a carbonitrile functional group, positions it as an interesting candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrF, with a molecular weight of approximately 240.075 g/mol. The presence of bromine and fluorine enhances its lipophilicity and bioavailability, which are crucial for its effectiveness in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the cyclopropane ring through cyclopropanation reactions.
  • Introduction of the bromo and fluoro substituents via electrophilic aromatic substitution.
  • Formation of the carbonitrile group through nucleophilic substitution reactions.

This synthetic pathway allows for the precise incorporation of functional groups that dictate the compound's reactivity and biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Anti-cancer properties : Compounds with similar structural features have been studied for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory effects : The compound may modulate inflammatory pathways, as suggested by studies on structurally related compounds that show enhanced anti-inflammatory responses .
  • Neuroprotective effects : Some analogs have demonstrated the ability to penetrate the blood-brain barrier, potentially offering neuroprotective benefits.

The mechanism of action is primarily attributed to the compound's ability to interact with specific biological targets. Preliminary studies suggest that it may bind effectively to enzymes involved in inflammation and cancer progression, although detailed interaction studies are still ongoing.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrileC10H8BrFSimilar brominated structure; potential anti-cancer activity
2-(2-Bromo-4-fluorophenyl)acetonitrileC10H8BrFContains acetonitrile; different functional group positioning
2-Bromo-4-fluoro-5-methylbenzonitrileC10H8BrFAdditional methyl group; altered electronic properties
2-(3-Bromo-4-fluorophenyl)acetonitrileC10H8BrFAcetonitrile derivative; different bromination pattern

Uniqueness : The unique cyclopropane structure combined with specific halogen substitutions distinguishes this compound from its analogs, potentially leading to unique biological activities not observed in other similar compounds.

Case Studies

Several case studies have explored the biological activity of cyclopropane derivatives:

  • Anti-inflammatory Activity : A study demonstrated that cyclopropyl analogs exhibited significant anti-inflammatory effects without notable toxicity at higher concentrations .
  • Cancer Cell Proliferation Inhibition : Research involving structurally related compounds showed effective inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Neuroprotective Effects : Investigations into the blood-brain barrier permeability indicated that certain derivatives could provide neuroprotective benefits against neurodegenerative diseases.

Q & A

Q. Key Variables :

  • Temperature control (<0°C) minimizes side reactions during cyclopropanation.
  • Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics and stereoselectivity.

How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Basic Research Question
X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for confirming bond angles and torsion angles in cyclopropane rings.

  • Procedure :
    • Grow single crystals via slow evaporation in a 1:1 hexane/ethyl acetate mixture.
    • Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
    • Refine structures with SHELXL, applying anisotropic displacement parameters for Br and F atoms.
  • Output : The cyclopropane ring typically shows bond angles ~60°, with deviations due to steric hindrance from the bromo-fluorophenyl group.

How do NMR spectral assignments distinguish between regioisomers in cyclopropanecarbonitrile derivatives?

Advanced Research Question
1H and 13C NMR data are pivotal for distinguishing regioisomers. For example:

  • 1H NMR : The bromo-fluorophenyl group induces distinct splitting patterns.
    • Aromatic protons: Doublets (J = 8.5 Hz) at δ 7.2–7.6 ppm for para-substitution vs. complex coupling for ortho/ meta positions.
    • Cyclopropane protons: Multiplets at δ 1.2–1.8 ppm, with coupling constants (J = 6–8 Hz) indicating ring strain.
  • 13C NMR :
    • The nitrile carbon resonates at δ 115–120 ppm.
    • Fluorine coupling (JCF ≈ 245 Hz) confirms para-substitution on the phenyl ring.

What strategies mitigate contradictions in spectroscopic vs. computational data for this compound?

Advanced Research Question
Discrepancies between experimental (e.g., IR, NMR) and DFT-calculated data often arise from solvent effects or conformational flexibility.

  • Approach :
    • Perform solvent-correlated DFT calculations (e.g., using Gaussian with PCM solvent models).
    • Compare experimental IR carbonyl stretches (~2240 cm⁻¹ for nitriles) with computed vibrational frequencies.
    • Validate using cross-polarization magic-angle spinning (CP/MAS) NMR for solid-state conformation.

How can this compound serve as a precursor in medicinal chemistry or materials science?

Basic Research Question

  • Medicinal Chemistry : The nitrile group acts as a bioisostere for carbonyl or carboxyl groups, enabling kinase inhibitor development (e.g., via sulfonamide coupling as in).
  • Materials Science : The bromo-fluorophenyl moiety enhances π-stacking in organic semiconductors. Functionalization via Sonogashira coupling introduces alkynyl groups for conductive polymers.

What analytical methods quantify trace impurities in synthesized batches?

Basic Research Question

  • HPLC-MS : Use a C18 column (ACN/water gradient) with ESI-MS detection (m/z ~280 for [M+H]+). Limit of detection (LOD) <0.1%.
  • GC-FID : For volatile byproducts (e.g., unreacted cyclopropane precursors), with He carrier gas and splitless injection.

How does the electronic nature of substituents affect the reactivity of the cyclopropane ring?

Advanced Research Question
Electron-withdrawing groups (e.g., -CN, -F) increase ring strain and susceptibility to ring-opening reactions:

  • Kinetic Studies : Monitor ring-opening rates in DMSO-d₆ via 19F NMR. The fluorophenyl group accelerates hydrolysis (t1/2 ~12 hrs at pH 7).
  • DFT Analysis : HOMO-LUMO gaps correlate with reactivity; nitrile groups lower LUMO energy, favoring nucleophilic attack.

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Nitrile gloves, goggles, and fume hood use mandatory due to cyanide release risks.
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation.

How can computational modeling predict the compound’s behavior in biological systems?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., 11β-HSD1, as in).
  • ADMET Prediction : SwissADME estimates logP ~2.8 (moderate lipophilicity) and CYP450 inhibition risks.

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Optimization :
    • Replace column chromatography with crystallization (e.g., using ethanol/water mixtures).
    • Use flow chemistry for cyclopropanation to improve yield (>80%) and reduce exothermic risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.